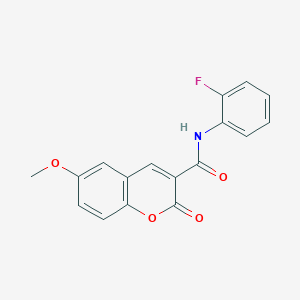

N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSWRXYACBDFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Carboxamide Formation

The most widely reported method involves converting 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (3 ) into its corresponding acid chloride (4 ), followed by coupling with 2-fluoroaniline (5 ) (Figure 1).

Step 1: Synthesis of 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The precursor 3 is synthesized via Vilsmeier-Haack formylation of 6-methoxy-2-hydroxyacetophenone (1 ), yielding 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde (2 ). Subsequent Pinnick oxidation with sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane (DCM)-water mixture converts 2 to 3 (Scheme 1).

Reaction Conditions:

- Vilsmeier-Haack Formylation : POCl₃, DMF, 0–25°C, 12 h (Yield: 46–94%).

- Pinnick Oxidation : NaClO₂ (47.87 mmol), sulfamic acid (54.69 mmol), DCM/H₂O, 25°C, 3 h (Yield: 53–61%).

Step 2: Acid Chloride Formation

Carboxylic acid 3 is treated with thionyl chloride (SOCl₂) in anhydrous DCM to generate the acid chloride 4 .

Reaction Conditions:

Step 3: Amine Coupling

Acid chloride 4 is reacted with 2-fluoroaniline (5 ) in the presence of triethylamine (Et₃N) as a base, yielding the target carboxamide.

Reaction Conditions:

Table 1. Key Parameters for Acid Chloride Route

| Parameter | Value/Detail | Source |

|---|---|---|

| Intermediate 3 Yield | 53–61% | |

| Final Product Yield | 44–64% | |

| Purity (Recrystallized) | >95% (Ethanol/Water) |

Ester Aminolysis Route

An alternative approach employs ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (6 ) as the starting material, which undergoes aminolysis with 2-fluoroaniline under reflux conditions (Scheme 2).

Reaction Conditions:

Mechanistic Insight:

The ethoxy group in 6 is displaced by the nucleophilic amine via a two-step process: (1) protonation of the ester carbonyl, (2) nucleophilic attack by 2-fluoroaniline.

Table 2. Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | Ester Aminolysis Route |

|---|---|---|

| Yield | 44–64% | 58–72% |

| Reaction Time | 12–24 h | 6 h |

| Purification Complexity | Moderate | Low |

| Scalability | High | Moderate |

Optimization and Mechanistic Considerations

Solvent and Base Effects

- Acid Chloride Route : DCM is preferred for its inertness and ability to dissolve both organic intermediates and gaseous byproducts (e.g., HCl). Et₃N neutralizes HCl, driving the reaction to completion.

- Ester Route : Ethanol’s high boiling point facilitates reflux, while its polarity stabilizes the transition state during aminolysis.

Temperature and Stoichiometry

- Excess amine (1.2 eq.) ensures complete conversion of the acid chloride or ester.

- Reflux temperatures (∼78°C for ethanol) accelerate ester aminolysis compared to room-temperature DCM reactions.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 70:30).

- Elemental Analysis : Calculated for C₁₈H₁₃FNO₄: C, 64.48%; H, 3.91%; N, 4.18%. Found: C, 64.41%; H, 3.88%; N, 4.15%.

Challenges and Mitigation Strategies

Byproduct Formation

Fluorine Reactivity

The electron-withdrawing fluorine atom in 2-fluoroaniline slightly reduces nucleophilicity, requiring prolonged reaction times in DCM.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Hydroxychromene derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine:

Anti-inflammatory: The compound shows promise as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.

Anticancer: It has been studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide with analogous coumarin-3-carboxamides, focusing on structural modifications, physicochemical properties, and synthetic methodologies.

Substituent Effects on the Coumarin Core

- N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b): This compound shares the 6-methoxy-2-oxo-coumarin core but substitutes the 2-fluorophenyl group with a 2-carboxyphenyl moiety. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, reflected in its higher melting point (124–125°C) compared to non-carboxylic analogs. Synthesis via Methods A and B yielded 69% and 59%, respectively, with characteristic NMR signals at δ3.95 (OCH₃) and δ8.89 (H-4) . Key Difference: The 2-carboxyphenyl group likely increases aqueous solubility and crystal packing efficiency compared to the fluorine-substituted analog.

- The 2-methoxyphenyl substituent provides steric bulk and moderate electron donation, contrasting with the fluorine atom’s electronegativity in the target compound .

6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide :

Bromine at position 6 increases molecular weight and lipophilicity, while the 8-methoxy group creates a distinct substitution pattern. The 2-methoxyethyl chain on the carboxamide may enhance solubility in polar aprotic solvents compared to aromatic substituents .

Modifications to the Carboxamide Side Chain

- This modification is associated with enhanced biological activity in related compounds, though specific data are unavailable here .

- N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide: Replacing the phenyl group with a thiophene ring alters aromatic stacking interactions. The acetylated amino group at position 3 may influence metabolic stability .

Physicochemical and Spectroscopic Properties

Biological Activity

N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H14FNO4

- Molecular Weight : 317.29 g/mol

This structure features a chromene core with a methoxy group and a fluorophenyl moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition may lead to anti-inflammatory effects.

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.

Research Findings

Recent studies have investigated the biological activity of this compound through various experimental models. Below are some notable findings:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

- Antioxidant Evaluation : In vitro assays utilizing the DPPH method revealed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. The results suggested that it could be developed further for therapeutic applications targeting oxidative stress-related conditions.

- Antimicrobial Testing : The antimicrobial efficacy was assessed using standard bacterial strains, revealing that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The synthesis typically involves a multi-step condensation process. A common route includes:

- Step 1 : Formation of the chromene core via Pechmann condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the 2-fluorophenylamide group via coupling reactions (e.g., using EDCI/HOBt as coupling agents) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) under reflux .

- Critical factors : Temperature control (reflux at 80–100°C), solvent polarity (DMF enhances reactivity), and stoichiometric ratios of reactants (1:1.2 molar ratio of chromene acid to fluorophenylamine) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and chromene carbonyl (δ ~160–165 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H⁺] = 343.3 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the Z-configuration of the chromene-carboxamide bond (if crystallizable) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer : Reported activities include antimicrobial and anticancer potential , evaluated via:

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically in the 10–50 µM range .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or topoisomerase II inhibition, where the fluorophenyl group enhances target binding .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound, particularly in large-scale preparations?

- Methodological Answer : Key optimizations include:

- Solvent selection : Replace DCM with DMF to improve solubility of intermediates .

- Catalyst use : Add 4-dimethylaminopyridine (DMAP) to accelerate amide coupling .

- Purification : Use flash chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) for higher purity .

- Scale-up adjustments : Maintain inert atmosphere (N₂) to prevent oxidation of the fluorophenyl group .

Q. What structural modifications of the chromene core or fluorophenyl group could enhance biological activity, and how are these modifications validated?

- Methodological Answer :

- Modifications :

- Chromene core : Introduce electron-withdrawing groups (e.g., nitro at C-7) to increase electrophilicity .

- Fluorophenyl group : Replace with 2,4-difluorophenyl to improve lipophilicity and membrane permeability .

- Validation :

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity with targets like COX-2 .

- SAR studies : Compare IC₅₀ values of analogs to establish structure-activity trends .

Q. How can contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .

- Compound purity : Verify purity (>95% via HPLC) and confirm absence of degradation products .

- Structural analogs : Compare with closely related compounds (e.g., N-(3-chlorobenzyl) analogs) to isolate substituent-specific effects .

Experimental Design and Data Analysis

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- In vitro :

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values) .

- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life (t₁/₂) .

- In vivo :

- Rodent models : Administer orally (10 mg/kg) and measure plasma concentration via LC-MS/MS to determine bioavailability .

Q. How can computational methods guide the optimization of this compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility prediction : Use tools like ALOGPS to calculate logP (target <3 for improved aqueous solubility) .

- Bioavailability :

- Rule of Five compliance : Ensure molecular weight <500 Da and hydrogen bond donors <5 .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.